molecular formula C29H30N2O6 B557627 Fmoc-D-Phe(4-NHBoc)-OH CAS No. 214750-77-3

Fmoc-D-Phe(4-NHBoc)-OH

Cat. No. B557627
M. Wt: 502,57 g/mole
InChI Key: KVUAOWDVYMUKPE-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-D-Phe(4-NHBoc)-OH” is a specialty product used in proteomics research . It is also known as “Fmoc-p-amino-D-Phe (Boc)-OH” or "4- (Boc-amino)-N-Fmoc-D-phenylalanine" .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Phe(4-NHBoc)-OH” is C29H30N2O6 . Its molecular weight is 502.56 g/mol . The InChI string representation of its structure is InChI=1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m1/s1 .


Physical And Chemical Properties Analysis

“Fmoc-D-Phe(4-NHBoc)-OH” has a molecular weight of 502.56 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

  • Hydrogel Formation and Stabilization of Silver Nanoclusters : Fmoc-protected amino acids, like Fmoc-Phe-OH, form efficient, stable hydrogels used to prepare and stabilize fluorescent silver nanoclusters. These hydrogels spontaneously reduce silver ions in the presence of sunlight, stabilizing the silver nanoclusters within the hydrogel matrix. These nanoclusters exhibit interesting fluorescent properties and are stable for up to four months (Roy & Banerjee, 2011).

  • Effect on Self-Assembly and Hydrogelation of Fluorinated Fmoc-Phe Derivatives : The self-assembly and hydrogelation behaviors of Fmoc-Phe derivatives are significantly influenced by C-terminal modification. Hydrogelation is sensitive to solvent pH and the hydrophobicity of the C-terminus, impacting the stability and rigidity of the resulting hydrogels (Ryan et al., 2011).

  • Tuneable Nanostructures by Variable Electronic Substitution : In situ enzymatic condensation of Fmoc-Phe derivatives with variable electronic substitutions can create supramolecular structures with tuneable nanoscale morphologies. This process is influenced by the nature of the substituent groups (Pappas et al., 2014).

  • Incorporation and Dispersion of Functionalized Single-Walled Carbon Nanotubes : Fmoc-protected amino acid-based hydrogels can incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT), creating hybrid hydrogels. These are more thermally stable and exhibit increased conductivity compared to native hydrogels (Roy & Banerjee, 2012).

  • Formation of Nanotube Structures by Cation-Modified Phenylalanine Derivatives : Cation-modified Fmoc-Phe derivatives can form hydrogel networks and unique sheet-based nanotube structures. These structures are dependent on the positive charge at the C-terminus and offer insights into the self-assembly pathways of Fmoc-Phe derivatives (Rajbhandary et al., 2017).

  • Hydrogels as Extracellular Matrix-Mimetic Scaffolds for Cell Culture : Dipeptide hydrogels formed from Fmoc-Phe derivatives support the viability and growth of cells, effectively mimicking the integrin-binding peptide of fibronectin. These hydrogels have potential applications in tissue engineering and regenerative medicine (Liyanage et al., 2015).

Safety And Hazards

“Fmoc-D-Phe(4-NHBoc)-OH” is classified as an irritant . Users should handle it with appropriate personal protective equipment and follow standard laboratory safety protocols.

Future Directions

“Fmoc-D-Phe(4-NHBoc)-OH” is a specialty product used in proteomics research . Its future use will likely continue to be in the field of peptide synthesis, particularly in the synthesis of peptides containing the D-Phe(4-NHBoc) residue. Future research may explore new applications for peptides synthesized using this compound.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAOWDVYMUKPE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427335
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Phe(4-NHBoc)-OH

CAS RN

214750-77-3
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Wurzer - 2020 - mediatum.ub.tum.de
In this work, different radiohybrid ligands targeting the prostate-specific membrane antigen (PSMA) were developed. These ligands can be used for diagnosis and endoradiotherapy of …
Number of citations: 2 mediatum.ub.tum.de
A Schmidt - 2017 - mediatum.ub.tum.de
The prostate specific membrane antigen (PSMA) was recognized as promising molecular target and enabled the development of radiolabeled tracer for prostate cancer imaging and …
Number of citations: 3 mediatum.ub.tum.de

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